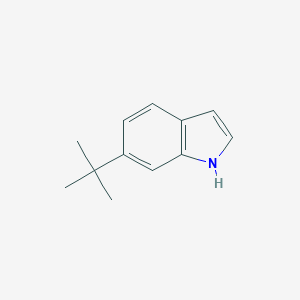

6-Tert-butyl-1H-indole

Descripción general

Descripción

6-Tert-butyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives often involves the Fischer indole synthesis or palladium-catalyzed amination reactions. For instance, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is synthesized using cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . Additionally, tert-butyl sulfinamide has been used as an ammonia surrogate for the synthesis of indoles .

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a tert-butyl indole derivative is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Another study reports the crystal structure of a tert-butyl indole derivative, showing that the indole ring system is planar and forms a dihedral angle with the tert-butyl bound carboxylate group .

Chemical Reactions Analysis

Tert-butyl indole derivatives can undergo various chemical reactions, including substitution reactions to introduce different functional groups. The reactivity of these compounds can be influenced by the presence of the tert-butyl group and other substituents on the indole ring. For example, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves the use of 5-bromoindole as a raw material .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are closely related to their molecular structure. The presence of the tert-butyl group can affect the compound's boiling point, solubility, and stability. The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . The crystal structure analysis also contributes to understanding the intermolecular interactions that can affect the compound's melting point and solubility .

Aplicaciones Científicas De Investigación

-

Pharmaceuticals

- Indole derivatives have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

- They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

-

Natural Products

-

Chemical Synthesis

-

Anticancer Research

-

Antimicrobial Research

-

Antiviral Research

-

Antidepressant Research

-

Antileishmanial Research

-

DNA Intercalating Agents

-

Antinociceptive Research

-

Antipsychotic Research

-

Analgesic Research

-

Antimalarial Research

-

DNA Intercalating Agents

-

Anti-inflammatory Research

-

Cytotoxic Research

-

5-Lipoxygenase Inhibitory Research

-

Antihypertensive Research

Safety And Hazards

Direcciones Futuras

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of indole derivatives . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Propiedades

IUPAC Name |

6-tert-butyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMQJWPTYZPZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620435 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)-1H-indole | |

CAS RN |

887581-54-6 | |

| Record name | 6-tert-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)